molecular formula C9H15N5 B14605280 N'-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide CAS No. 61139-94-4

N'-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide

Katalognummer: B14605280
CAS-Nummer: 61139-94-4
Molekulargewicht: 193.25 g/mol
InChI-Schlüssel: XTIMUOQBRMLSKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of dimethyl groups at the 5 and 6 positions of the triazine ring and a dimethylethanimidamide group attached to the nitrogen at the 3 position.

Vorbereitungsmethoden

The synthesis of N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide typically involves the reaction of 5,6-dimethyl-1,2,4-triazine with N,N-dimethylethanimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide can be compared with other similar compounds, such as:

The uniqueness of N’-(5,6-Dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide lies in its specific structure and the presence of the dimethylethanimidamide group, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

61139-94-4

Molekularformel

C9H15N5

Molekulargewicht

193.25 g/mol

IUPAC-Name

N'-(5,6-dimethyl-1,2,4-triazin-3-yl)-N,N-dimethylethanimidamide

InChI

InChI=1S/C9H15N5/c1-6-7(2)12-13-9(10-6)11-8(3)14(4)5/h1-5H3

InChI-Schlüssel

XTIMUOQBRMLSKX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=NC(=N1)N=C(C)N(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.